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Compound of Interest

Compound Name: Divinyl sulfide

Cat. No.: B1213866 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

of Divinyl Sulfide Properties

Divinyl sulfide, an organosulfur compound with the formula S(CH=CH₂)₂, is a molecule of

interest in various chemical and pharmaceutical research areas.[1] Understanding its

physicochemical properties is crucial for its application in synthesis, polymer science, and drug

development. This guide provides a direct comparison of experimentally determined and

computationally predicted properties of divinyl sulfide, offering researchers a comprehensive

overview.

Quantitative Data Summary
The following table summarizes the available experimental and computational data for key

physical properties of divinyl sulfide.
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Property
Experimental
Value

Computational
Value

Method/Sourc
e
(Experimental)

Method/Sourc
e
(Computationa
l)

Boiling Point 84 °C Not Available Wikipedia[1] Joback Method

Melting Point 20 °C Not Available Wikipedia[1] Joback Method

Density
0.9098 g/cm³ (at

20 °C)
Not Available Wikipedia[1] Not Available

Enthalpy of

Formation (Gas)

106.00 ± 4.00

kJ/mol
Not Available NIST[2] Not Available

Standard Gibbs

Free Energy of

Formation

Not Available 191.60 kJ/mol Not Available
Joback

Method[2]

Enthalpy of

Fusion
Not Available 7.69 kJ/mol Not Available

Joback

Method[2]

Octanol/Water

Partition

Coefficient (logP)

Not Available 2.007 Not Available
Crippen

Method[2]

Methodologies
Experimental Protocols
The experimental values cited in this guide are typically determined using well-established

laboratory techniques. While the specific protocols for the cited data are not detailed in the

source documents, the following are general, standard methods for determining these

properties.

1. Boiling Point Determination: The boiling point of a liquid is the temperature at which its vapor

pressure equals the external pressure. A common laboratory method is distillation.[3] In this

process, the liquid is heated in a flask, and the temperature of the vapor is measured with a

thermometer as it passes into a condenser. The temperature at which the liquid actively boils

and the vapor temperature remains constant is recorded as the boiling point. For small sample
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sizes, a micro-boiling point determination can be used, which involves observing the

temperature at which a rapid and continuous stream of bubbles emerges from an inverted

capillary tube submerged in the heated liquid.

2. Melting Point Determination: For compounds that are solid at or near room temperature, the

melting point is a key indicator of purity. This is typically determined using a melting point

apparatus. A small amount of the powdered solid is packed into a capillary tube and placed in

the apparatus, which slowly heats the sample. The temperature range from which the solid

begins to melt until it becomes completely liquid is recorded as the melting point range.

3. Density Measurement: The density of a liquid is its mass per unit volume. A straightforward

method involves accurately measuring the mass of a known volume of the liquid.[4] This is

typically done by weighing a specific volume of the liquid in a graduated cylinder or a more

precise volumetric flask on an analytical balance.[4] The density is then calculated by dividing

the mass by the volume.

Computational Methodologies
The computational data presented here are derived from group contribution methods, which

estimate properties based on the molecular structure of the compound.

1. Joback Method: The Joback method is a group-contribution technique used to predict

various thermodynamic properties of pure components based solely on their molecular

structure.[5] It involves breaking down the molecule into a set of predefined functional groups.

Each group is assigned a specific numerical contribution to the overall property being

estimated.[5][6] The property is then calculated by summing the contributions of all the groups

in the molecule.[5] This additive approach allows for the estimation of properties like standard

Gibbs free energy of formation and enthalpy of fusion without the need for experimental data.

[5][6]

2. Crippen Method: The Crippen method is an atom-based approach for calculating the

octanol-water partition coefficient (logP), a measure of a molecule's hydrophobicity.[7][8]

Similar to the Joback method, it relies on classifying the atoms within a molecule into different

types based on their chemical environment.[7] Each atom type is assigned a specific

contribution to the overall logP value.[7] The logP of the molecule is then calculated as the sum

of the contributions of all its constituent atoms.[7]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.tandfonline.com/doi/abs/10.1080/01961778408082463
https://www.tandfonline.com/doi/abs/10.1080/01961778408082463
https://en.wikipedia.org/wiki/Joback_method
https://en.wikipedia.org/wiki/Joback_method
https://www.egichem.com/tools/calculators/joback/
https://en.wikipedia.org/wiki/Joback_method
https://en.wikipedia.org/wiki/Joback_method
https://www.egichem.com/tools/calculators/joback/
https://durrantlab.pitt.edu/molmoda/docs/structures/molprop/logp/
https://www.rdkit.org/docs/source/rdkit.Chem.Crippen.html
https://durrantlab.pitt.edu/molmoda/docs/structures/molprop/logp/
https://durrantlab.pitt.edu/molmoda/docs/structures/molprop/logp/
https://durrantlab.pitt.edu/molmoda/docs/structures/molprop/logp/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Logical Workflow for Data Comparison
The following diagram illustrates the logical workflow for comparing experimental and

computational data for a chemical compound like divinyl sulfide.
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Caption: Workflow for comparing experimental and computational data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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divinyl-sulfide-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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